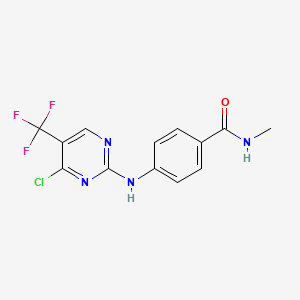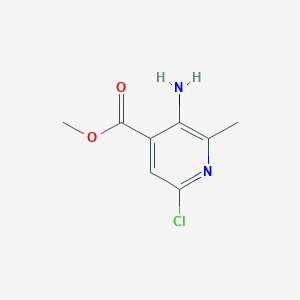
2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine
Descripción general
Descripción
2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine, also known as Yohimbine, is a natural alkaloid found in the bark of the West African evergreen tree, Pausinystalia yohimbe. It is a potent alpha-2 adrenergic receptor antagonist, and has been used in traditional medicine to treat various ailments such as erectile dysfunction, anxiety, and depression. In recent years, Yohimbine has gained attention in the scientific community due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Nucleophilic Substitution and Mesomorphism
One research application of a compound similar to 2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine involves nucleophilic substitution in phthalodinitrile derivatives and their conversion into copper phthalocyanine. The study of 4-(3,4-Dimethylphenoxy)-5-(4-nitrophenoxy)phthalodinitrile, a related compound, showed that it exhibits thermotropic mesomorphism and forms an M phase in a specific temperature range (Maizlish et al., 2002).
Reactions with Nucleophiles in Methanol
In another study, the reactivity of 5-bromo-2-nitro-3-R-thiophens, which are structurally related to the compound , was investigated with amines and sodium benzenethiolate in methanol. This study highlights the versatile reactivity of bromo-nitro compounds under different conditions (Consiglio et al., 1982).
Structural and Spectroscopic Analysis
The crystal structure and spectroscopic properties of related compounds, such as 2-benzyliminiomethylene-4-nitrophenolate, offer insights into the structural behavior of bromo-nitro derivatives. These studies can be essential for understanding the physicochemical properties of similar compounds (Mondal et al., 2002).
Aromatic Substitution and Metal Complex Formation
Further, studies have examined the nucleophilic aromatic substitution of bromine atoms in compounds like 4-bromo-5-nitrophthalodinitrile, leading to the formation of metal complexes. These complexes have been studied for their spectral properties, providing insights into the potential applications of bromo-nitro compounds in complex formation (Znoiko et al., 2007).
Propiedades
IUPAC Name |
2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O3/c1-12(2)5-6-16-10-7-8(11)3-4-9(10)13(14)15/h3-4,7H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCSSNYVABLNLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=C(C=CC(=C1)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-{[(Tert-butoxy)carbonyl]amino}pyridin-3-yl)acetic acid](/img/structure/B3210514.png)

![(4aS,7aS)-1-(2-methylbut-3-yn-2-yl)octahydro-4H-cyclopenta[b]pyridin-4-one](/img/structure/B3210534.png)
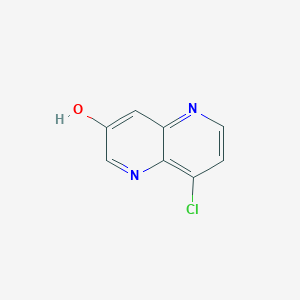

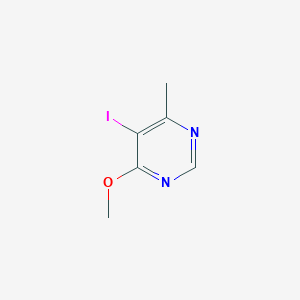
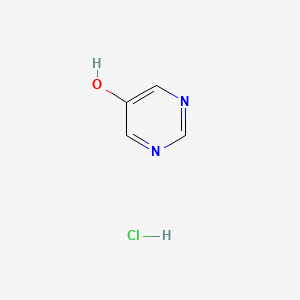
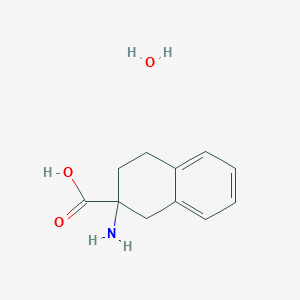

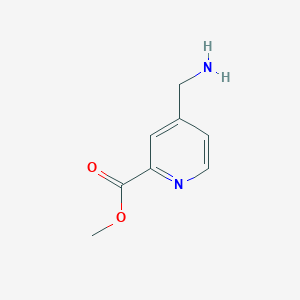
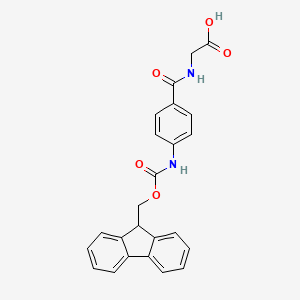
![4-Chloro-6-methyl-9H-pyrido[2,3-b]indole](/img/structure/B3210597.png)
